molecular formula C15H17N3O5 B2799444 Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate CAS No. 1448122-84-6

Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate

Cat. No. B2799444
CAS RN: 1448122-84-6
M. Wt: 319.317
InChI Key: NOZAJSRKMGDFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate is a compound that is part of the Azetidin-3-ylmethanol derivatives . These derivatives are known to be CCR6 receptor modulators and can be used in the treatment or prevention of various diseases, conditions, or disorders .

Scientific Research Applications

Chelating Properties and Antifungal Activity

Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate and similar compounds have been studied for their chelating properties, particularly in the formation of transition metal chelates. These chelates were evaluated for their antifungal activity against various fungal strains, indicating potential applications in antifungal drug development (Varde & Acharya, 2017).

Synthesis and Antimicrobial Screening

The synthesis and antimicrobial activity of new thiazole substituted 1,3,4-oxadiazole derivatives, closely related to the compound , have been reported. These compounds showed significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Kokate & Patil, 2021).

Antibacterial and Antifungal Properties

Compounds containing the 1,3,4-oxadiazole moiety, similar to Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate, have been synthesized and characterized for their antibacterial and antifungal properties. These studies indicate the potential of these compounds in treating bacterial and fungal infections (Desai & Dodiya, 2014).

Energetic Materials and Insensitivity

Some compounds based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones, related to the chemical structure , have been researched for their application as insensitive energetic materials. Their thermal stability and detonation performance were analyzed, showing potential for use in explosives with improved safety profiles (Yu et al., 2017).

Mechanism of Action

As a CCR6 receptor modulator, this compound likely works by interacting with CCR6 receptors in the body . CCR6 receptors are a type of G-protein coupled receptor (GPCR) that recognize and bind to peptide chemokine ligands . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .

properties

IUPAC Name

ethyl 4-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-2-21-13(20)6-5-12(19)18-8-10(9-18)15-16-14(17-23-15)11-4-3-7-22-11/h3-4,7,10H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZAJSRKMGDFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate

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